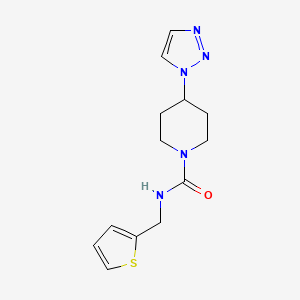
N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
カタログ番号 B2632464
CAS番号:
1795190-40-7
分子量: 291.37
InChIキー: GKEZSMHKLHRPDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide” is a complex organic compound that contains several functional groups, including a thiophene, a triazole, and a piperidine .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The thiophen-2-ylmethyl group is a five-membered ring containing four carbon atoms and one sulfur atom. The 1H-1,2,3-triazol-1-yl group is a five-membered ring containing two carbon atoms and three nitrogen atoms. The piperidine-1-carboxamide group is a six-membered ring containing five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .科学的研究の応用
Biomedical Research
- Soluble Epoxide Hydrolase Inhibitors : N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide derivatives have been explored as inhibitors of soluble epoxide hydrolase. Such compounds, particularly those with a triazine heterocycle, display high potency and selectivity, impacting the serum biomarker 9,10-epoxyoctadec-12(Z)-enoic acid, indicating their potential for use in various disease models (Thalji et al., 2013).
Chemical and Structural Analysis
- Structural Synthesis and Characterization : These compounds have been synthesized and characterized, with a focus on understanding their physical and chemical properties. The synthesis process often involves reactions with various substances, and the structures are confirmed using techniques like elemental analysis, 1H-NMR spectroscopy, and HPLC-MS (Safonov et al., 2017).
Antimicrobial Applications
- Antibacterial Activity : Some derivatives of N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide exhibit antibacterial activity. These compounds have been tested in vitro against various bacterial species, demonstrating their potential as antimicrobial agents (Pitucha et al., 2010).
Antipsychotic Potential
- Potential Antipsychotic Agents : Certain heterocyclic analogues of these compounds have been evaluated as potential antipsychotic agents. They show promise in in vitro and in vivo models, indicating their potential for further development in this area (Norman et al., 1996).
Anti-Angiogenic and DNA Cleavage Studies
- Cancer Research : Derivatives of this compound have been studied for their anti-angiogenic properties and DNA cleavage capabilities, which are crucial for cancer research. Some derivatives showed significant anti-angiogenic and DNA cleavage activities, making them potential candidates for cancer treatment (Kambappa et al., 2017).
Enzyme Inhibitory Activity
- Enzyme Inhibition for Therapeutic Purposes : These compounds have been evaluated for their ability to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This research is vital for developing treatments for diseases related to enzyme dysfunction (Cetin et al., 2021).
作用機序
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)-4-(triazol-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c19-13(14-10-12-2-1-9-20-12)17-6-3-11(4-7-17)18-8-5-15-16-18/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEZSMHKLHRPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

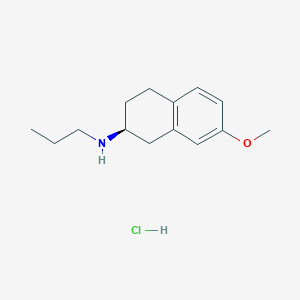
![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]cyclohexane-1,3-dione](/img/structure/B2632387.png)
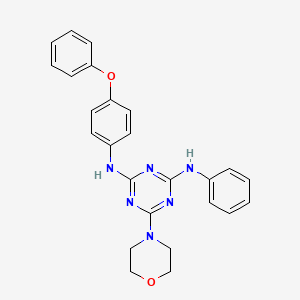
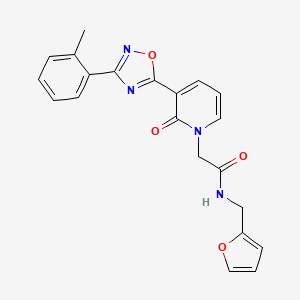

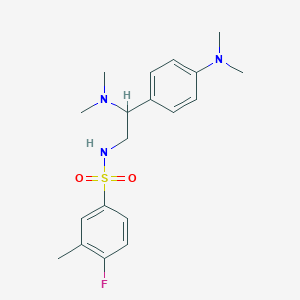
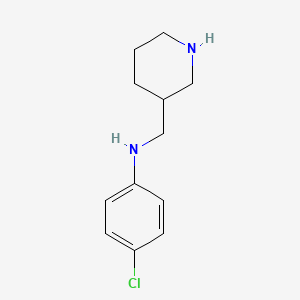
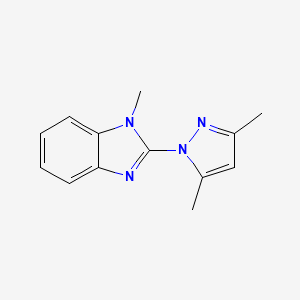
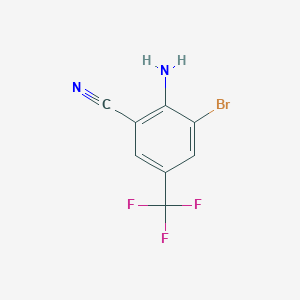
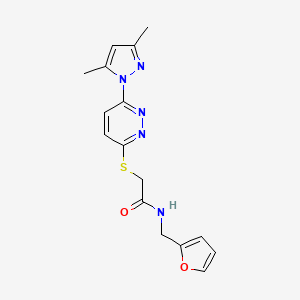
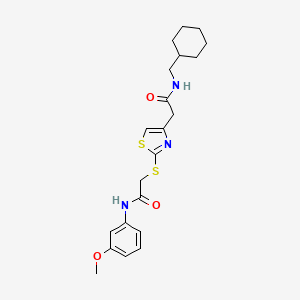
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2632397.png)
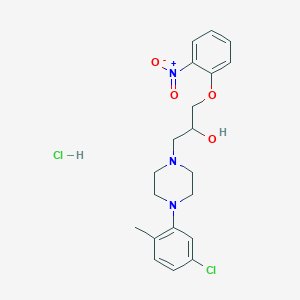
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2632401.png)